molecular formula C15H12N4O2 B6629235 5-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methylpyrrole-3-carbonitrile

5-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methylpyrrole-3-carbonitrile

Cat. No.: B6629235
M. Wt: 280.28 g/mol
InChI Key: BBVFKHGANZISMK-UHFFFAOYSA-N
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Description

5-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methylpyrrole-3-carbonitrile, also known as MOCP, is a synthetic compound that has gained attention due to its potential applications in scientific research. MOCP is a heterocyclic compound that contains an oxadiazole ring and a pyrrole ring. The compound's chemical structure makes it a promising candidate for various research applications, including drug discovery and development.

Mechanism of Action

The exact mechanism of action of 5-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methylpyrrole-3-carbonitrile is not well understood. However, studies have suggested that the compound may act by inhibiting the activity of enzymes involved in various biological processes. This compound has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been reported to inhibit the production of inflammatory cytokines and reduce the expression of genes involved in inflammation. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been reported to have anti-microbial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

5-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methylpyrrole-3-carbonitrile has several advantages for use in lab experiments. The compound is relatively easy to synthesize and has been reported to have low toxicity. This compound also possesses fluorescent properties, which make it useful for imaging studies. However, the compound's limited solubility in aqueous solutions may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 5-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methylpyrrole-3-carbonitrile. One area of interest is the compound's potential as a drug candidate for the treatment of various diseases, including cancer and inflammation. Further studies are needed to elucidate the compound's mechanism of action and to optimize its pharmacological properties. Additionally, the development of new synthetic methods for this compound may lead to the discovery of new analogs with improved biological activities.

Synthesis Methods

The synthesis of 5-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methylpyrrole-3-carbonitrile involves a series of chemical reactions that include the condensation of 3-methoxybenzohydrazide with methyl propiolate, followed by cyclization with ethyl chloroformate and sodium azide. The final step involves the reaction of the resulting compound with 3-acetyl-1-methylpyrrole. The synthesis method of this compound has been reported in various scientific journals.

Scientific Research Applications

5-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methylpyrrole-3-carbonitrile has been extensively studied for its potential applications in scientific research. The compound has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been studied for its potential as a fluorescent probe for the detection of metal ions.

Properties

IUPAC Name

5-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methylpyrrole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2/c1-19-9-10(8-16)6-13(19)15-17-14(18-21-15)11-4-3-5-12(7-11)20-2/h3-7,9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVFKHGANZISMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C2=NC(=NO2)C3=CC(=CC=C3)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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